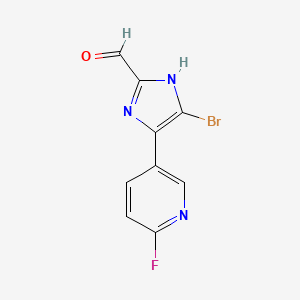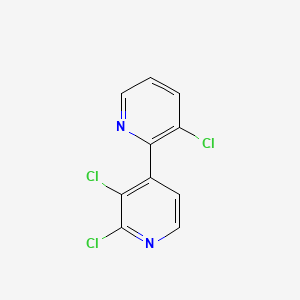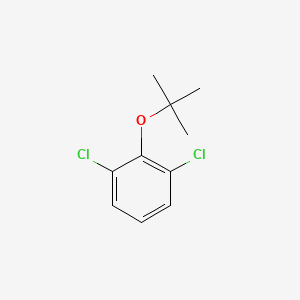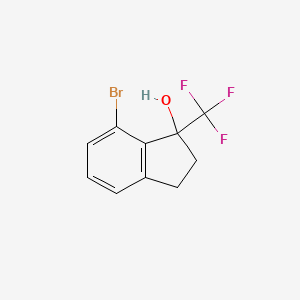![molecular formula C23H13Cl3N4O5 B13710446 7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)
7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride is a complex organic compound that belongs to the class of spiro compounds This compound is characterized by its unique structure, which includes a spiro linkage between a benzofuran and a xanthene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride typically involves the reaction of 3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one with 4,6-dichloro-1,3,5-triazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves nucleophilic substitution, where the amino group of the benzofuran derivative attacks the electrophilic carbon of the triazine ring, leading to the formation of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the triazine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl groups on the benzofuran and xanthene moieties can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, which can replace the chlorine atoms on the triazine ring.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used to modify the hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the triazine ring .
Applications De Recherche Scientifique
7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride involves its interaction with specific molecular targets. The compound’s triazine moiety can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s fluorescent properties can be utilized to track its localization and interactions within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole: Shares the triazine moiety but differs in the core structure, leading to different properties and applications.
1,3,5-Triazine aminobenzoic acid derivatives: Similar triazine core but with different substituents, resulting in varied biological activities.
Uniqueness
7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride is unique due to its spiro linkage and the combination of benzofuran and xanthene moieties, which impart distinct optical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C23H13Cl3N4O5 |
|---|---|
Poids moléculaire |
531.7 g/mol |
Nom IUPAC |
7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride |
InChI |
InChI=1S/C23H12Cl2N4O5.ClH/c24-20-27-21(25)29-22(28-20)26-15-3-1-2-14-18(15)19(32)34-23(14)12-6-4-10(30)8-16(12)33-17-9-11(31)5-7-13(17)23;/h1-9,30-31H,(H,26,27,28,29);1H |
Clé InChI |
PRYSKRAOJLXCPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)

![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B13710379.png)






![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)


![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
